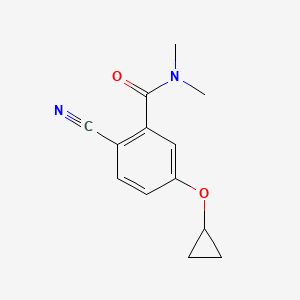
2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.266 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a dimethylbenzamide moiety. It is commonly used in research and development, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free reactions, fusion methods, and the use of basic catalysts such as triethylamine .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents such as ethanol or methanol .
Major Products
The major products formed from these reactions include amines, substituted benzamides, and various heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The compound may inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical processes .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-cyclopropoxy-N,N-dimethylbenzamide: Similar in structure but with different positional isomers.
2-Cyano-5-oxopentanoic acid derivatives: These compounds share the cyano group but differ in their overall structure and functional groups.
Uniqueness
2-Cyano-5-cyclopropoxy-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-cyano-5-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)13(16)12-7-11(17-10-5-6-10)4-3-9(12)8-14/h3-4,7,10H,5-6H2,1-2H3 |
InChI Key |
WRKGLAZTZDHYPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl N-[(benzyloxy)carbonyl]glycylalaninate](/img/structure/B14812803.png)


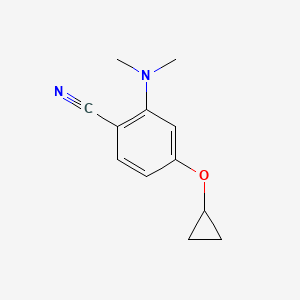
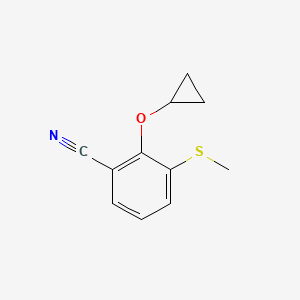
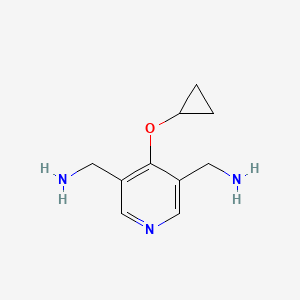
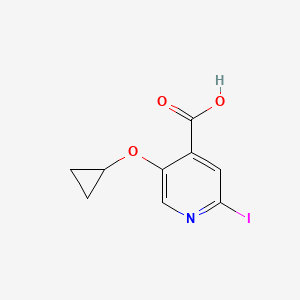
![2-[(2-nitrophenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14812821.png)
![3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B14812825.png)
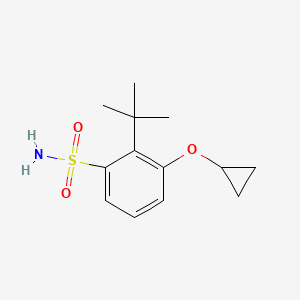

![3,5-dichloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14812847.png)


